molecular formula C21H28ClNO B14690378 1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride CAS No. 35632-65-6

1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride

Cat. No.: B14690378
CAS No.: 35632-65-6
M. Wt: 345.9 g/mol
InChI Key: AOKIFYGYXTWJJY-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to two phenyl groups, a methyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzophenone with methylmagnesium bromide to form 1,1-diphenyl-2-methylpropan-1-ol. This intermediate is then reacted with 5-methylpyrrolidine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce various alcohols .

Scientific Research Applications

1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The phenyl and pyrrolidinyl groups may also interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride is unique due to the presence of both phenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

35632-65-6

Molecular Formula

C21H28ClNO

Molecular Weight

345.9 g/mol

IUPAC Name

2-methyl-3-(2-methylpyrrolidin-1-yl)-1,1-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C21H27NO.ClH/c1-17(16-22-15-9-10-18(22)2)21(23,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,17-18,23H,9-10,15-16H2,1-2H3;1H

InChI Key

AOKIFYGYXTWJJY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1CC(C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

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